molecular formula C8H10ClN3O2S B1614901 4-Nitrobenzyl thiopseudourea hydrochloride CAS No. 4357-96-4

4-Nitrobenzyl thiopseudourea hydrochloride

Cat. No. B1614901
Key on ui cas rn: 4357-96-4
M. Wt: 247.70 g/mol
InChI Key: XLXMUFLBCRDKMJ-UHFFFAOYSA-N
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Patent
US06924297B2

Procedure details

A mixture of 4-nitrobenzylchloride (Aldrich, 85.8 g, 0.5 mol) and thiourea (Aldrich, 38.1 g, 0.5 mol) in ethanol (250 ml) was heated to reflux, under nitrogen, for 2.5 h. The reaction mixture was allowed to cool to ambient temperature and the precipitate was filtered off. The solid was washed with ethanol and diethylether and then dried in vacuo to give the title compound as a white solid (112.4 g, 90.8%). δH [2H6]—DMSO 4.72 (2H, s); 7.74 (2H, d, 9.4 Hz); 8.25 (2H, d, 9.4 Hz); 9.41 (3H, bds).
Quantity
85.8 g
Type
reactant
Reaction Step One
Quantity
38.1 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
title compound
Yield
90.8%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:11]=[CH:10][C:7]([CH2:8][Cl:9])=[CH:6][CH:5]=1)([O-:3])=[O:2].[NH2:12][C:13]([NH2:15])=[S:14]>C(O)C>[CH:6]1[C:7]([CH2:8][S:14][C:13]([NH2:15])=[NH:12])=[CH:10][CH:11]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=1.[ClH:9] |f:3.4|

Inputs

Step One
Name
Quantity
85.8 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(CCl)C=C1
Name
Quantity
38.1 g
Type
reactant
Smiles
NC(=S)N
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux, under nitrogen, for 2.5 h
Duration
2.5 h
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered off
WASH
Type
WASH
Details
The solid was washed with ethanol and diethylether
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
title compound
Type
product
Smiles
C1=CC(=CC=C1CSC(=N)N)[N+](=O)[O-].Cl
Measurements
Type Value Analysis
AMOUNT: MASS 112.4 g
YIELD: PERCENTYIELD 90.8%
YIELD: CALCULATEDPERCENTYIELD 90.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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